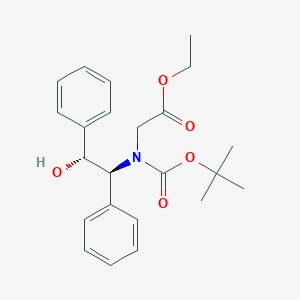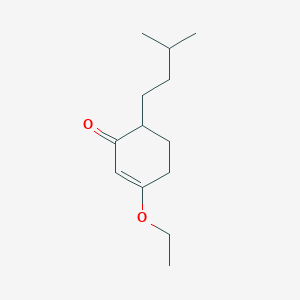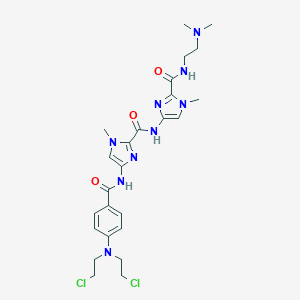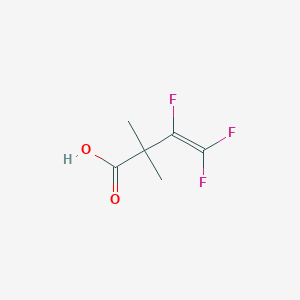
3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a member of the butenoic acid family and is known for its ability to act as a versatile building block in organic synthesis. In
Scientific Research Applications
3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- has been extensively studied for its potential applications in organic synthesis. This compound has been used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and materials. Additionally, 3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- has been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Mechanism Of Action
The mechanism of action of 3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- is not fully understood. However, studies have suggested that this compound may act as an inhibitor of fatty acid synthase (FAS), an enzyme involved in the synthesis of fatty acids. By inhibiting FAS, 3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- may disrupt the growth and proliferation of certain microorganisms.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- have not been extensively studied. However, studies have shown that this compound may exhibit cytotoxic effects on certain cancer cells, suggesting its potential as a cancer therapeutic agent. Additionally, 3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- has been shown to exhibit low toxicity in animal studies, indicating its potential as a safe and effective drug candidate.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- in lab experiments is its versatility as a building block in organic synthesis. This compound can be easily modified to produce a wide range of derivatives, making it a valuable tool for drug discovery and development. However, the limitations of using 3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- include its high cost and limited availability, which may hinder its widespread use in research.
Future Directions
There are several future directions for the research and development of 3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl-. One potential direction is the exploration of its potential as an antimicrobial agent. Studies have shown that this compound exhibits antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents. Additionally, further research is needed to fully understand the mechanism of action and biochemical effects of 3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl-, which may lead to the development of new therapeutic agents for cancer and other diseases.
Conclusion:
In conclusion, 3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- is a valuable chemical compound with potential applications in organic synthesis, drug discovery, and the development of new antimicrobial agents. While further research is needed to fully understand its mechanism of action and biochemical effects, the versatility and low toxicity of 3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- make it a promising candidate for future scientific research.
Synthesis Methods
The synthesis of 3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- can be achieved through several methods, including the reaction of 3,4,4-trifluoro-2,2-dimethyl-1,3-oxazolidin-2-one with a Grignard reagent, the reaction of 3,4,4-trifluoro-2,2-dimethyl-1,3-oxazolidin-2-one with an organolithium reagent, or the reaction of 3,4,4-trifluoro-2,2-dimethyl-1,3-oxazolidin-2-one with a lithium diisopropylamide (LDA) reagent. The choice of synthesis method depends on the desired yield, purity, and reaction conditions.
properties
CAS RN |
144194-00-3 |
|---|---|
Product Name |
3-Butenoic acid, 3,4,4-trifluoro-2,2-dimethyl- |
Molecular Formula |
C6H7F3O2 |
Molecular Weight |
168.11 g/mol |
IUPAC Name |
3,4,4-trifluoro-2,2-dimethylbut-3-enoic acid |
InChI |
InChI=1S/C6H7F3O2/c1-6(2,5(10)11)3(7)4(8)9/h1-2H3,(H,10,11) |
InChI Key |
KAWXEHDKULHUAA-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=C(F)F)F)C(=O)O |
Canonical SMILES |
CC(C)(C(=C(F)F)F)C(=O)O |
Other CAS RN |
144194-00-3 |
synonyms |
3,4,4-trifluoro-2,2-dimethyl-but-3-enoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



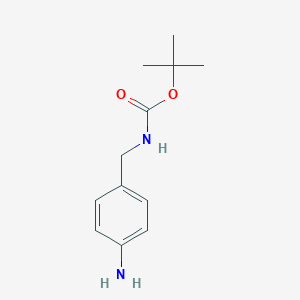
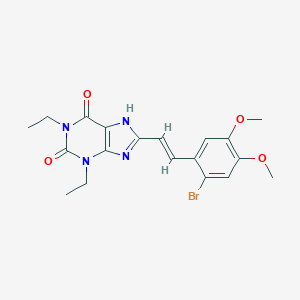
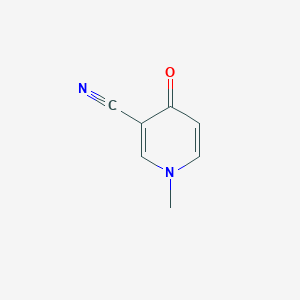
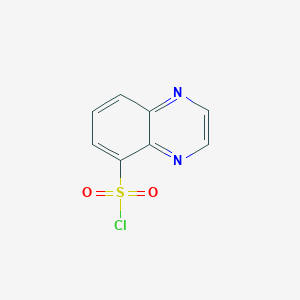
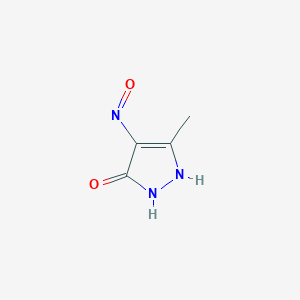
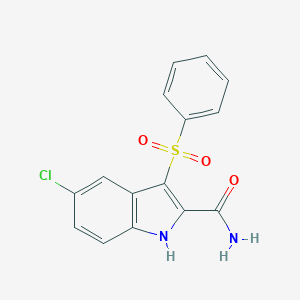

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B122772.png)
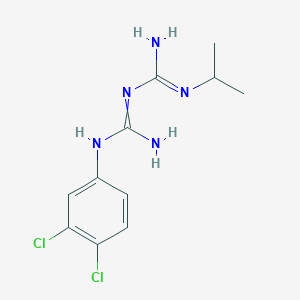
![3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione](/img/structure/B122778.png)

